molecular formula C3H2BrNS2 B12986844 5-Bromothiazole-2(3H)-thione CAS No. 63329-71-5

5-Bromothiazole-2(3H)-thione

Cat. No.: B12986844
CAS No.: 63329-71-5
M. Wt: 196.1 g/mol
InChI Key: QWOUWEFHDPKPBJ-UHFFFAOYSA-N
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Description

5-Bromothiazole-2(3H)-thione is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a thione group at the 2-position. Thiazole derivatives are known for their wide range of biological and medicinal properties, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromothiazole-2(3H)-thione can be synthesized through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the reaction of 2-amino-5-bromothiazole with phosphoric acid and nitric acid, followed by treatment with hypophosphorous acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through processes such as steam distillation and vacuum fractionation .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiazole-2(3H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Scientific Research Applications

5-Bromothiazole-2(3H)-thione has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-5-bromothiazole
  • 2,5-Dibromothiazole
  • Benzothiazole derivatives

Comparison: 5-Bromothiazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it exhibits a broader range of biological activities and has been more extensively studied for its potential therapeutic applications .

Properties

IUPAC Name

5-bromo-3H-1,3-thiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS2/c4-2-1-5-3(6)7-2/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOUWEFHDPKPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=S)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693003
Record name 5-Bromo-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63329-71-5
Record name 5-Bromo-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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